molecular formula C14H18N2O2 B1678012 Nefiracetam CAS No. 77191-36-7

Nefiracetam

Cat. No. B1678012
CAS RN: 77191-36-7
M. Wt: 246.3 g/mol
InChI Key: NGHTXZCKLWZPGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nefiracetam is a nootropic drug of the racetam family . Preliminary research suggests that it may possess certain antidementia properties in rats . It’s cytoprotective actions are mediated by enhancement of GABAergic, cholinergic, and monoaminergic neuronal systems .


Molecular Structure Analysis

Nefiracetam has the chemical formula C14H18N2O2 and a molar mass of 246.310 g·mol−1 . It shows high affinity for the GABA A receptor .


Chemical Reactions Analysis

Nefiracetam appears to enhance both GABAergic and cholinergic signalling . It also seems to influence calcium channels .

Scientific Research Applications

Anticonvulsant Properties and Potential for Antiepileptic Therapy

Nefiracetam has been investigated for its anticonvulsant properties in various seizure models. Studies demonstrate its potential for antiepileptic therapy, focusing on its efficacy in reducing seizure activity and its underlying mechanisms. The research indicates Nefiracetam's ability to modulate neuronal activity and protect against seizures, suggesting its utility in treating epilepsy and related conditions (Kitano et al., 2005).

Cognitive Enhancement and Neuroprotection

Nefiracetam has shown promise in enhancing cognitive functions and offering neuroprotection. It is being explored for its effects on learning, memory, and neural plasticity, particularly in conditions like Alzheimer's disease and post-stroke dementia. Studies have revealed its potential in ameliorating cognitive impairments and enhancing synaptic transmission, thereby contributing to its therapeutic applications in cognitive disorders (Woodruff-Pak & Hinchliffe, 1997); (Zhao et al., 2001).

Mechanisms of Action on Neurotransmitter Systems

Research on Nefiracetam has delved into its mechanisms of action, particularly its interactions with cholinergic and glutamatergic systems. The drug has been found to potentiate neurotransmitter release and affect neurotransmitter receptors, which plays a significant role in its cognitive-enhancing effects. This includes potentiation of neuronal nicotinic acetylcholine receptors and modulation of glutamate receptors, highlighting its complex pharmacological profile (Moriguchi et al., 2003); (Zhao et al., 2001).

Applications in Treating Brain Injuries and Cognitive Dysfunctions

Nefiracetam has been studied for its efficacy in improving cognitive performance following brain injuries, such as traumatic brain injury and stroke. Its neuroprotective properties and ability to facilitate cognitive function make it a candidate for treating trauma-induced cognitive dysfunction, offering insights into its potential benefits in rehabilitation and recovery processes (DeFord et al., 2001).

Future Directions

Nefiracetam is a cognitive enhancer that promotes memory formation . It requires daily supplementation and does not appear to work acutely . Future research may focus on its potential as a treatment for cognitive decline and dementia .

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-10-5-3-6-11(2)14(10)15-12(17)9-16-8-4-7-13(16)18/h3,5-6H,4,7-9H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHTXZCKLWZPGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2020923
Record name Nefiracetam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2020923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nefiracetam

CAS RN

77191-36-7
Record name Nefiracetam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77191-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nefiracetam [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077191367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nefiracetam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13082
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nefiracetam
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759830
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nefiracetam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2020923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,6-dimethylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NEFIRACETAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1JK12GX30N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

In 300 ml of toluene was suspended 9.2 g of 60% sodium hydride in a nitrogen stream, and 21.3 g of 2pyrrolidinone was slowly added dropwise to the suspension at an inner temperature controlled at 40° C. or lower. After stirring the mixture for 2 hours, 19.7 g of 2-chloro-N(2,6-dimethylphenyl)acetamide was added thereto, and the mixture was allowed to react at 60° to 70° C. for 2 hours. To the reaction mixture was added 50 ml of hot water of about 70° to 85° C., followed by allowing to cool with stirring. The precipitated crystals in the aqueous layer were collected by filtration and dried under reduced pressure to obtain 22.2 g (90%) of the titled compound.
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
21.3 g
Type
reactant
Reaction Step Two
Quantity
19.7 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five
Yield
90%

Synthesis routes and methods III

Procedure details

In 30 ml of t-butyl methyl ether was suspended 897 mg of sodium amide in a nitrogen stream, and 2.13 g of 2-pyrrolidinone was slowly added thereto dropwise, followed by refluxing for 2 hours. After allowing to cool, 1.97 g of 2-chloro-N-(2,6-dimethylphenyl)acetamide was added thereto, followed by refluxing for 2 hours. To the reaction mixture was added 50 ml of hot water of about 70° to 85° C., and the mixture was allowed to cool with stirring. The thus formed crystals in the aqueous layer were collected by filtration and dried under reduced pressure to obtain 2.19 g (89%) of the titled compound.
Quantity
897 mg
Type
reactant
Reaction Step One
Quantity
2.13 g
Type
reactant
Reaction Step Two
Quantity
1.97 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nefiracetam
Reactant of Route 2
Reactant of Route 2
Nefiracetam
Reactant of Route 3
Reactant of Route 3
Nefiracetam
Reactant of Route 4
Reactant of Route 4
Nefiracetam
Reactant of Route 5
Reactant of Route 5
Nefiracetam
Reactant of Route 6
Reactant of Route 6
Nefiracetam

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.